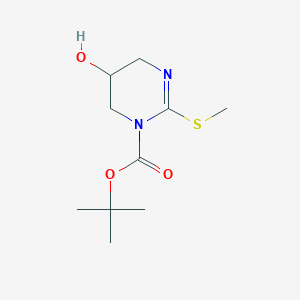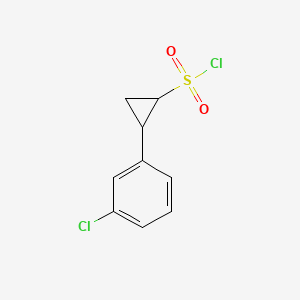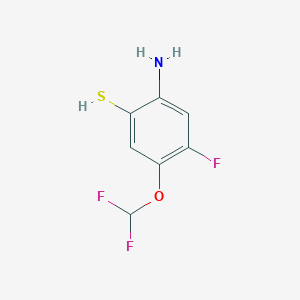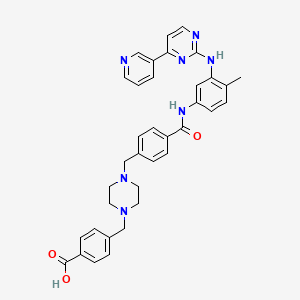
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxy group, a methylsulfanyl group, and a tetrahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Hydroxy Group: This step may involve hydroxylation reactions using oxidizing agents.
Addition of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions using methylthiolating agents.
Attachment of the Tert-butyl Group: This is often achieved through alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the methylsulfanyl group could yield a variety of derivatives.
科学的研究の応用
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
作用機序
The mechanism of action of Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfanyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function.
類似化合物との比較
Similar Compounds
- Tert-butyl 5-hydroxy-2-(ethylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Tert-butyl 5-hydroxy-2-(methylsulfinyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
- Tert-butyl 5-hydroxy-2-(methylsulfonyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate
Uniqueness
Tert-butyl 5-hydroxy-2-(methylsulfanyl)-1,4,5,6-tetrahydropyrimidine-1-carboxylate is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the tetrahydropyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
特性
分子式 |
C10H18N2O3S |
|---|---|
分子量 |
246.33 g/mol |
IUPAC名 |
tert-butyl 5-hydroxy-2-methylsulfanyl-5,6-dihydro-4H-pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-6-7(13)5-11-8(12)16-4/h7,13H,5-6H2,1-4H3 |
InChIキー |
LUJZINAKCQXHHS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CN=C1SC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)
![6-Methylspiro[2.5]octane-6-carboxylic acid](/img/structure/B12314161.png)



